molecular formula C11H13BrClNO B8027210 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine

4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine

Cat. No.: B8027210
M. Wt: 290.58 g/mol
InChI Key: XGDCFTGPUFZYGA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, chlorine, and cyclohexyloxy groups on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine typically involves the substitution of hydrogen atoms on the pyridine ring with bromine, chlorine, and cyclohexyloxy groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions for this method are generally mild and functional group tolerant, making it a preferred choice for synthesizing complex organic compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the cyclohexyloxy group can influence the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological processes such as enzyme inhibition or receptor activation, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloropyridine: Lacks the cyclohexyloxy group, making it less hydrophobic.

    3-Bromo-4-chloropyridine: Different substitution pattern on the pyridine ring.

    2-Bromo-3-chloropyridine: Substitution at different positions on the pyridine ring.

Uniqueness

4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which can enhance its hydrophobicity and potentially improve its interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-3-chloro-2-cyclohexyloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-9-6-7-14-11(10(9)13)15-8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCFTGPUFZYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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